![molecular formula C26H19ClFNO5 B4141735 2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H19ClFNO5 and its molecular weight is 479.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is 479.0935786 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- AKOS001694850 exhibits potential as an anticancer agent. Research suggests that it may inhibit tumor growth by interfering with cell cycle progression, inducing apoptosis, and suppressing angiogenesis .
- The compound demonstrates anti-inflammatory activity by modulating key pathways involved in inflammation. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- AKOS001694850 has shown promise in protecting neurons against oxidative stress and neurodegenerative processes. Researchers have investigated its potential for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
- Studies suggest that this compound may have cardiovascular benefits. It could help regulate blood pressure, reduce oxidative damage, and improve endothelial function .
- AKOS001694850 exhibits antimicrobial effects against bacteria, fungi, and even some viruses. Researchers have investigated its role in combating infections, including drug-resistant strains .
- Preliminary research indicates that this compound may influence glucose metabolism and insulin sensitivity. It could be relevant for managing metabolic syndrome and type 2 diabetes .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Properties
Cardiovascular Applications
Antimicrobial Activity
Metabolic Syndrome and Diabetes
Feel free to explore more about this compound on platforms like Google Scholar , which provides access to scholarly literature, or consider using essential software tools for researchers and note-taking apps like Evernote to organize your findings. 🌟
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFNO5/c1-2-33-21-11-14(7-9-19(21)30)23-22-24(31)17-12-16(28)8-10-20(17)34-25(22)26(32)29(23)13-15-5-3-4-6-18(15)27/h3-12,23,30H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACSBSIWJHBMFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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